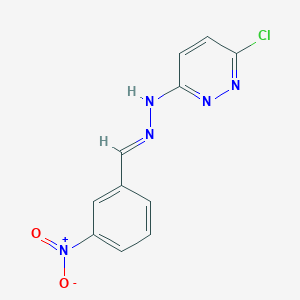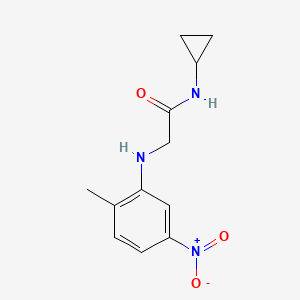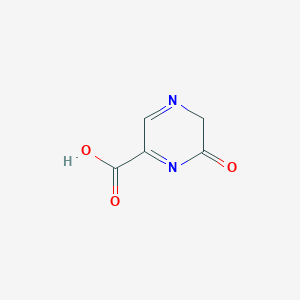
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol is a chemical compound with the molecular formula C13H19IN2O It is a derivative of piperazine, a heterocyclic organic compound that consists of a six-membered ring containing two nitrogen atoms at opposite positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol typically involves the reaction of piperazine with 4-iodobenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide at elevated temperatures. The resulting intermediate is then reacted with ethylene oxide to introduce the ethan-1-ol group, yielding the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. Purification is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol undergoes various chemical reactions, including:
Substitution Reactions: The iodobenzyl group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The ethan-1-ol moiety can be oxidized to the corresponding aldehyde or carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The compound can be reduced to remove the iodo group, yielding the corresponding benzyl derivative.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, solvents such as dimethyl sulfoxide (DMSO) or acetonitrile, and bases like sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents such as potassium permanganate, chromium trioxide, or hydrogen peroxide in solvents like water or acetic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride in solvents such as tetrahydrofuran (THF) or ethanol.
Major Products Formed
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Oxidation: Aldehydes or carboxylic acids derived from the ethan-1-ol group.
Reduction: Benzyl derivatives with the iodo group removed.
Scientific Research Applications
2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting central nervous system disorders.
Materials Science: The compound is utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study receptor-ligand interactions and enzyme activities.
Industrial Applications: The compound is employed in the synthesis of specialty chemicals and intermediates for various industrial processes.
Mechanism of Action
The mechanism of action of 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol involves its interaction with specific molecular targets, such as receptors or enzymes. The iodobenzyl group enhances the compound’s binding affinity to these targets, while the piperazine ring provides structural stability. The ethan-1-ol moiety may participate in hydrogen bonding interactions, further stabilizing the compound-target complex. These interactions modulate the activity of the target, leading to the desired biological or chemical effect .
Comparison with Similar Compounds
Similar Compounds
2-(4-Benzhydrylpiperazin-1-yl)ethan-1-ol: Similar structure but with a benzhydryl group instead of an iodobenzyl group.
2-(4-(2-Aminoethyl)piperazin-1-yl)ethanol: Contains an aminoethyl group instead of an iodobenzyl group.
4-(4-Dibenzo[b,f][1,4]thiazepin-11-yl)piperazin-1-yl)ethanol: Features a dibenzo[b,f][1,4]thiazepin group instead of an iodobenzyl group
Uniqueness
The presence of the iodobenzyl group in 2-(4-(4-Iodobenzyl)piperazin-1-yl)ethan-1-ol imparts unique properties, such as enhanced binding affinity to certain molecular targets and increased reactivity in substitution reactions. These characteristics make it a valuable compound for specific applications in medicinal chemistry and materials science.
Properties
Molecular Formula |
C13H19IN2O |
|---|---|
Molecular Weight |
346.21 g/mol |
IUPAC Name |
2-[4-[(4-iodophenyl)methyl]piperazin-1-yl]ethanol |
InChI |
InChI=1S/C13H19IN2O/c14-13-3-1-12(2-4-13)11-16-7-5-15(6-8-16)9-10-17/h1-4,17H,5-11H2 |
InChI Key |
CKYAKOIPISZBMW-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCO)CC2=CC=C(C=C2)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-Ethyl 6-methyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B14914732.png)



![N-[2,2,2-Trichloro-1-(3-quinolin-8-yl-thioureido)-ethyl]-propionamide](/img/structure/B14914762.png)



![2-bromo-N'-[(E)-(4-nitrophenyl)methylidene]benzohydrazide](/img/structure/B14914792.png)





